molecular formula C11H16O4 B3123498 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid CAS No. 308289-58-9

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid

Cat. No.: B3123498
CAS No.: 308289-58-9
M. Wt: 212.24 g/mol
InChI Key: JSLHQOQJMVNMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is an organic compound characterized by the presence of a bicyclic structure fused with a butanoic acid moiety. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane ring system, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid typically involves the reaction of bicyclo[2.2.1]hept-2-ene with maleic anhydride under controlled conditions. The reaction proceeds through a Diels-Alder cycloaddition, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bicyclic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated or halogenated bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid
  • Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Uniqueness

4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid is unique due to its specific combination of a bicyclic ring system with an oxobutanoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyloxy)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-10(13)3-4-11(14)15-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLHQOQJMVNMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid
Reactant of Route 6
4-(Bicyclo[2.2.1]hept-2-yloxy)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.